molecular formula C30H56N2O6 B14553568 (Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate CAS No. 61797-45-3

(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate

Cat. No.: B14553568
CAS No.: 61797-45-3
M. Wt: 540.8 g/mol
InChI Key: KQZXBALAJMDDEL-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethylene glycol, methylamine, and undecanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect cellular pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further study.

Properties

CAS No.

61797-45-3

Molecular Formula

C30H56N2O6

Molecular Weight

540.8 g/mol

IUPAC Name

[11-[2-[11-acetyloxyundecanoyl(methyl)amino]ethyl-methylamino]-11-oxoundecyl] acetate

InChI

InChI=1S/C30H56N2O6/c1-27(33)37-25-19-15-11-7-5-9-13-17-21-29(35)31(3)23-24-32(4)30(36)22-18-14-10-6-8-12-16-20-26-38-28(2)34/h5-26H2,1-4H3

InChI Key

KQZXBALAJMDDEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCCCCCOC(=O)C

Origin of Product

United States

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